molecular formula C12H18N2O2 B1270360 2-(4-Tert-butylphenoxy)acetohydrazide CAS No. 75843-50-4

2-(4-Tert-butylphenoxy)acetohydrazide

Cat. No. B1270360
CAS RN: 75843-50-4
M. Wt: 222.28 g/mol
InChI Key: NFKRKACSPUJPKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Tert-butylphenoxy)acetohydrazide involves reactions of 4-tert-butylphenoxyacetylhydrazide with other compounds, such as aromatic aldehydes and acetone, to produce a new series of 4-tert-butylphenoxyacetylhydrazones. The process is characterized by specific structural formations determined through X-ray analysis and IR spectroscopy, highlighting the ZN-C(O)-conformer's existence in the condensed phase and its derivatives' existence as EN-C(O) and ZN-C(O)-forms (Podyachev et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 2-(4-Tert-butylphenoxy)acetohydrazide has been conducted using single-crystal X-ray diffraction. Such analyses reveal the compound's crystallization in specific crystal systems and how molecules are linked into networks by various hydrogen bonds, providing insights into its stable structure and interaction capabilities (Sharma et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions of 2-(4-Tert-butylphenoxy)acetohydrazide and its derivatives often focuses on their electrochemical oxidation processes. These processes are crucial for understanding the compound's behavior and potential applications in various fields, including environmental chemistry and materials science. For instance, the oxidation of related compounds has been thoroughly investigated, revealing complex reaction mechanisms and products (Richards et al., 1975).

Physical Properties Analysis

The physical properties of 2-(4-Tert-butylphenoxy)acetohydrazide and its related compounds, such as crystallization parameters and hydrogen bonding patterns, are essential for applications in material science and pharmaceuticals. Studies have detailed these properties, providing a basis for further research and development (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(4-Tert-butylphenoxy)acetohydrazide are closely related to its reactivity and stability under various conditions. Investigations into its electrochemical oxidation and interactions with other chemical entities offer valuable information on its potential for synthesis and application in different chemical processes (Richards et al., 1975).

Scientific Research Applications

Structural and Spectroscopic Characteristics

  • A study conducted by Podyachev et al. (2007) focused on the synthesis of 4-tert-butylphenoxyacetylhydrazones from 4-tert-butylphenoxyacetylhydrazide. They explored the structural peculiarities of these molecules using X-ray analysis and IR spectroscopy, identifying important spectral criteria for acetylhydrazones' conformational analysis (Podyachev et al., 2007).

Nonlinear Optical Properties

  • Research by Naseema et al. (2010) synthesized hydrazones including derivatives of 2-(4-methylphenoxy)acetohydrazide, examining their nonlinear optical properties for potential applications in optical devices like limiters and switches (Naseema et al., 2010).

Antioxidant Activities

  • Shakir et al. (2014) synthesized and evaluated the antioxidant properties of new compounds derived from 2,6-di-tert-butylphenol moieties, indicating potential in free-radical scavenging (Shakir et al., 2014).

Antimicrobial and Antifungal Evaluation

  • A study by Fuloria et al. (2009) involved synthesizing novel imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide, which were then evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).

Electrochemical Oxidation Studies

  • Richards et al. (1975) investigated the electrochemical oxidation of compounds including 2,4,6-tri-tert-butylphenol, which is structurally related to 2-(4-Tert-butylphenoxy)acetohydrazide. Their study offers insights into the oxidation processes of similar phenols (Richards et al., 1975).

Analgesic and Anti-inflammatory Activities

  • Dewangan et al. (2015) synthesized 1,3,4-oxadiazole derivatives from 2(4-chloro-3-methylphenoxy) acetohydrazide and evaluated their potential analgesic and anti-inflammatory activities, demonstrating the pharmaceutical applications of these compounds (Dewangan et al., 2015).

Antioxidant Activity in Different Media

  • Barclay et al. (1999) conducted a study on the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, in various media, contributing to our understanding of how different environments affect antioxidant properties (Barclay et al., 1999).

Safety And Hazards

The safety information available indicates that “2-(4-Tert-butylphenoxy)acetohydrazide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-tert-butylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)9-4-6-10(7-5-9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKRKACSPUJPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354230
Record name 2-(4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenoxy)acetohydrazide

CAS RN

75843-50-4
Record name 2-(4-tert-butylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RFM Elshaarawy, HRZ Tadros, RM Abd El-Aal… - Journal of environmental …, 2016 - Elsevier
The buildup of marine biofouling is a serious problem due to its harmful impacts upon maritime activities and mariculture. So there is urgent call to explore novel strategy to battle this …
Number of citations: 21 www.sciencedirect.com

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